Demeclocycline

Catalog No.
S525621
CAS No.
M.F
C21H21ClN2O8
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demeclocycline

Product Name

Demeclocycline

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C21H21ClN2O8

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1

InChI Key

GUXHBMASAHGULD-SEYHBJAFSA-N

SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Demeclocycline is derived from the bacterium Streptomyces aureofaciens and is chemically classified as 7-chloro-6-demethyltetracycline. Its molecular formula is C21H21ClN2O8C_{21}H_{21}ClN_{2}O_{8}, with a molar mass of approximately 464.86 g/mol . The compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms.

Demeclocycline acts as a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria. It achieves this by binding to the 30S and 50S ribosomal subunits of bacteria, preventing protein synthesis essential for bacterial survival [].

Treatment of Syndrome of Inappropriate Antidiuretic Hormone (SIADH)

Demeclocycline is used off-label to treat SIADH, a condition where the body produces an excessive amount of antidiuretic hormone (ADH). ADH signals the kidneys to retain water, leading to hyponatremia (low blood sodium). While not the primary use, demeclocycline can be effective in specific situations []. It works by inducing a side effect called nephrogenic diabetes insipidus, where the kidneys become less responsive to ADH, leading to increased urine output and correcting sodium levels. However, with the emergence of vasopressin receptor antagonists like tolvaptan, demeclocycline's use in SIADH treatment might decline.

Investigation of Anti-inflammatory Properties

Research suggests that demeclocycline might possess anti-inflammatory properties. Studies have explored its potential role in managing conditions like psoriasis and rheumatoid arthritis, but more investigation is needed to understand its mechanisms and efficacy [, ].

Demeclocycline functions primarily through its ability to inhibit protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosome's A site, which is essential for protein translation . This mechanism categorizes it as a bacteriostatic agent rather than a bactericidal one.

Key Reactions:

  • Protein Synthesis Inhibition: Binding to ribosomal subunits.
  • Interaction with Antidiuretic Hormone: Impairing the action of arginine vasopressin by blocking its receptor .

Demeclocycline exhibits significant biological activity against various bacterial strains. It is effective in treating infections such as:

  • Urinary tract infections
  • Respiratory tract infections
  • Acne
  • Gonorrhea
  • Rocky Mountain spotted fever

Additionally, it has been used off-label to treat SIADH by inducing nephrogenic diabetes insipidus, leading to increased free water excretion without sodium loss .

Pharmacokinetics:

  • Bioavailability: 60–80%
  • Half-life: 10–17 hours
  • Protein Binding: 41–50%
  • Metabolism: Hepatic
  • Excretion: Primarily renal .

Demeclocycline can be synthesized through several methods, typically involving modifications of tetracycline derivatives. The synthesis process generally includes:

  • Isolation from Natural Sources: Extracting from Streptomyces aureofaciens.
  • Chemical Modifications: Altering the tetracycline structure through chlorination and demethylation processes.
  • Purification: Utilizing chromatography techniques for purification and isolation of the active compound .

Demeclocycline has notable interactions with other medications:

  • Increased Absorption of Digoxin: Can elevate serum levels of digoxin, potentially worsening side effects .
  • Food Interactions: The absorption is significantly reduced when taken with dairy products or antacids due to chelation with divalent cations like calcium and magnesium .

Side Effects:

Common side effects include nausea, diarrhea, skin reactions, and potential hepatotoxicity similar to other tetracycline derivatives .

Similar Compounds: Comparison with Other Tetracyclines

Demeclocycline shares similarities with other tetracycline antibiotics but has unique properties that distinguish it:

Compound NameUnique FeaturesCommon Uses
TetracyclineBroad-spectrum antibiotic; first in classGeneral bacterial infections
DoxycyclineLonger half-life; less frequent dosingRespiratory infections; acne
MinocyclineBetter absorption; anti-inflammatory propertiesAcne; respiratory infections
OxytetracyclineDerived from Streptomyces; used in veterinary medicineAnimal infections

Demeclocycline's unique ability to manage SIADH through its effect on antidiuretic hormone makes it particularly valuable compared to its counterparts .

Molecular Formula and Mass

Chemical Formula (C₂₁H₂₁ClN₂O₈)

Demeclocycline possesses the molecular formula C₂₁H₂₁ClN₂O₈, representing a complex tetracycline antibiotic compound containing twenty-one carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and eight oxygen atoms [1] [3] [4]. This molecular composition distinguishes demeclocycline from other tetracycline derivatives through its specific halogenated structure and demethylated configuration [7] [8]. The formula reflects the compound's classification as a 7-chloro-6-demethyltetracycline derivative, indicating the presence of a chlorine substituent at position 7 and the absence of a methyl group at position 6 compared to the parent tetracycline structure [2] [10].

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClN₂O₈Calculated
Carbon Content21 atoms (54.26%)Calculated
Hydrogen Content21 atoms (4.55%)Calculated
Chlorine Content1 atom (7.63%)Calculated
Nitrogen Content2 atoms (6.03%)Calculated
Oxygen Content8 atoms (27.53%)Calculated

Monoisotopic and Average Molecular Weight

The average molecular weight of demeclocycline is 464.853 grams per mole, while the monoisotopic mass is precisely 464.099 grams per mole [3] [7] [19]. These mass values reflect the compound's substantial molecular complexity and are critical parameters for analytical identification and quantification purposes [1] [4]. The difference between average and monoisotopic masses accounts for the natural isotopic distribution of constituent elements, particularly carbon-13 and chlorine-37 isotopes present in the molecular structure [19] [21].

Mass TypeValue (g/mol)Reference
Average Molecular Weight464.853 [3] [7]
Monoisotopic Mass464.099 [3] [19]
Molecular Weight (Literature)464.85-464.86 [4] [21]

Structural Characteristics

7-Chloro and 6-Demethyl Modifications

Demeclocycline is characterized by two critical structural modifications that distinguish it from the parent tetracycline molecule: the presence of a chlorine atom at position 7 and the absence of a methyl group at position 6 [7] [8] [10]. The 7-chloro substitution enhances the compound's antimicrobial properties and contributes to its extended half-life compared to unmodified tetracycline derivatives [2] [7]. The 6-demethyl configuration, representing the removal of a methyl substituent typically present in tetracycline, alters the compound's pharmacokinetic profile and tissue distribution characteristics [8] [10].

The chlorine atom at position 7 is strategically positioned within the tetracyclic framework to optimize binding affinity to bacterial ribosomal targets while maintaining structural stability [7] [24]. This halogenation pattern is accompanied by the systematic nomenclature designation as 7-chloro-6-demethyltetracycline, reflecting both modifications in the chemical name [2] [21]. The demethylation at position 6 results in altered lipophilicity and solubility parameters compared to fully methylated tetracycline analogs [10] [13].

Tetracyclic Ring System Analysis

Demeclocycline possesses a characteristic tetracyclic ring system consisting of four linearly fused rings designated as A, B, C, and D rings, which form the fundamental naphthacene carboxamide skeleton [9] [24] [25]. This octahydrotetracene-2-carboxamide framework represents the core structural element shared among all tetracycline antibiotics, with demeclocycline exhibiting specific substitution patterns that confer unique properties [23] [25]. The ring system adopts a specific three-dimensional conformation that is essential for biological activity and molecular recognition processes [11] [26].

The tetracyclic backbone features multiple hydroxyl groups positioned at carbons 3, 6, 10, 12, and 12a, creating a pentahydroxy substitution pattern that contributes to the compound's amphoteric character [1] [20]. The presence of dimethylamino functionality at position 4 introduces basic character to the molecule, while the carboxamide group at position 2 provides additional hydrogen bonding capability [17] [20]. The ring system exhibits considerable rigidity due to the fused nature of the four cycles, with limited conformational flexibility that is crucial for maintaining biological activity [11] [24].

Ring PositionFunctional GroupChemical Significance
Position 2CarboxamideHydrogen bonding, polar interactions
Position 3HydroxylHydrophilic character, metal chelation
Position 4DimethylaminoBasic character, protonation site
Position 6Hydroxyl (demethylated)Altered lipophilicity
Position 7ChlorineEnhanced antimicrobial activity
Position 10HydroxylMetal binding, solubility
Position 12HydroxylStructural stability
Position 12aHydroxylConformational constraint

Physicochemical Properties

Solubility Parameters

Demeclocycline exhibits limited aqueous solubility with a water solubility of approximately 1.4 grams per liter at 25°C, reflecting its predominantly lipophilic character despite the presence of multiple hydroxyl groups [4] [13]. In phosphate-buffered saline at physiological pH 7.2, the solubility increases to approximately 3.3 milligrams per milliliter, indicating pH-dependent dissolution behavior [13]. The compound demonstrates enhanced solubility in organic solvents, with dimethyl sulfoxide achieving approximately 1 milligram per milliliter and dimethyl formamide reaching 1.4 milligrams per milliliter [13].

The solubility profile of demeclocycline is significantly influenced by pH conditions due to the presence of ionizable functional groups, particularly the dimethylamino moiety and carboxamide functionality [12] [15]. The compound exhibits amphoteric behavior, with increased solubility under both acidic and basic conditions compared to neutral pH environments [12] [31]. Temperature also affects dissolution characteristics, with higher temperatures generally promoting increased solubility in aqueous systems [4] [13].

Solvent SystemSolubilityTemperature/pHReference
Water1.4 g/L25°C [4]
PBS Buffer3.3 mg/mLpH 7.2 [13]
DMSO~1 mg/mLRoom temperature [13]
Dimethyl Formamide~1.4 mg/mLRoom temperature [13]
Acidic conditionsEnhancedVariable pH [12]

LogP and Partition Coefficients

The logarithmic partition coefficient (LogP) of demeclocycline varies significantly depending on the calculation method and experimental conditions, with reported values ranging from -0.4 to 2.7 [14] [20] [29]. This wide variation reflects the compound's complex ionization behavior and the influence of pH on partitioning between octanol and water phases [14] [29]. Computational predictions using different algorithms yield varying results, with some models predicting negative LogP values indicating hydrophilic character, while others suggest moderate lipophilicity [20] [29].

The distribution coefficient (LogD) provides a more accurate representation of demeclocycline's lipophilicity under physiological conditions, accounting for all ionic species present at specific pH values [29]. At physiological pH ranges, demeclocycline tends to exhibit lower lipophilicity due to ionization of the dimethylamino group and other ionizable centers [15] [29]. The compound's amphipathic nature allows it to partition into both aqueous and lipid phases, facilitating cellular uptake and tissue distribution [27] [29].

Experimental determination of partition coefficients requires careful consideration of pH, ionic strength, and temperature conditions, as these parameters significantly influence the observed values [14] [27]. The presence of multiple ionizable groups makes demeclocycline's partitioning behavior highly pH-dependent, with optimal lipophilicity occurring at specific pH ranges where the molecule exists predominantly in its neutral form [15] [29].

pKa Values and Ionization States

Demeclocycline exhibits multiple ionization centers with predicted pKa values indicating complex acid-base behavior throughout physiologically relevant pH ranges [4] [15] [20]. The primary pKa value is estimated at approximately 4.50±1.00, corresponding to the most acidic ionizable group within the molecular structure [4] [31]. Additional pKa values have been reported, with DrugBank indicating strongest acidic and basic pKa values of 2.94 and 9.04, respectively [20].

The dimethylamino group at position 4 represents the primary basic center, contributing to the compound's cationic character under acidic conditions [15] [20]. The multiple hydroxyl groups and carboxamide functionality provide additional ionization sites that influence the overall charge distribution and molecular behavior [1] [15]. At physiological pH 7.4, demeclocycline exists as a mixture of ionic species, with the net charge depending on the relative contributions of acidic and basic ionization sites [15] [20].

The ionization state significantly affects demeclocycline's biological activity, membrane permeability, and protein binding characteristics [12] [15]. Understanding the pKa values is essential for predicting the compound's behavior in biological systems and optimizing formulation conditions for pharmaceutical applications [15] [31]. The complex ionization pattern also influences the compound's interaction with metal cations and its tendency to form chelation complexes [12] [15].

Ionization ParameterValueSourceSignificance
Primary pKa4.50±1.00 [4] [31]Major ionization center
Strongest Acidic pKa2.94 [20]Most acidic group
Strongest Basic pKa9.04 [20]Most basic group
Physiological Charge-1 [20]Net charge at pH 7.4

Chemical Identifiers and Nomenclature

IUPAC Naming Conventions

The complete IUPAC name for demeclocycline is (4S,4aS,5aS,6S,12aS)-7-chloro-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide [1] [7] [17]. This systematic nomenclature precisely describes the stereochemical configuration, substitution pattern, and functional group arrangement within the tetracyclic framework [17] [20]. The naming convention follows IUPAC guidelines for complex polycyclic structures, incorporating stereochemical descriptors (4S,4aS,5aS,6S,12aS) that define the three-dimensional arrangement of substituents [19] [20].

Alternative IUPAC nomenclature designates the compound as 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo-2-naphthacenecarboxamide, emphasizing the naphthacene backbone structure [17] [21]. The systematic name explicitly identifies the chlorine substitution at position 7, the dimethylamino group at position 4, and the multiple hydroxyl functionalities throughout the molecular framework [1] [21]. These naming conventions ensure unambiguous identification of the compound's structure and distinguish it from other tetracycline derivatives [17] [19].

Spectrophotometric Determination Methods

Spectrophotometric analysis represents one of the most fundamental approaches for demeclocycline quantification, offering simplicity, cost-effectiveness, and adequate sensitivity for pharmaceutical applications. These methods are primarily based on the intrinsic ultraviolet-visible absorption properties of demeclocycline or its complex formation with various metal ions.

Molybdenum (VI) Complex Formation

The formation of colored complexes between demeclocycline and molybdenum (VI) provides a highly selective and sensitive method for analytical determination [1]. This approach exploits the chelating properties of demeclocycline, which contains multiple binding sites capable of coordinating with molybdenum ions.

The method involves the reaction of demeclocycline with molybdenum (VI) in aqueous solution, resulting in the formation of a stable colored complex. The procedure demonstrates excellent selectivity, as the complex formation is specific to tetracycline antibiotics and their derivatives. The stoichiometry of the complex has been established as 1:1 (demeclocycline:molybdenum), which is consistent with the coordination behavior observed for other tetracycline derivatives [1].

Analytical Performance Parameters:

  • Linear Range: 0.962 to 7.36 µg/mL for demeclocycline [1]
  • Complex Stoichiometry: 1:1 (drug:metal ratio) [1]
  • Stability: The formed complex exhibits good stability under optimized conditions
  • Selectivity: High selectivity for tetracycline class antibiotics

The method has been successfully applied for the determination of demeclocycline in pharmaceutical formulations, demonstrating its practical utility in quality control applications [1]. The reaction conditions require careful optimization of parameters such as pH, reagent concentration, and reaction time to achieve maximum sensitivity and reproducibility.

UV-Visible Spectroscopy Applications

Direct ultraviolet-visible spectroscopy represents another important approach for demeclocycline analysis, utilizing the compound's inherent chromophoric properties. Demeclocycline exhibits characteristic absorption in both the ultraviolet and visible regions of the electromagnetic spectrum, making it amenable to spectrophotometric determination [2].

Spectral Characteristics:

  • UV Region: Strong absorption in the 200-400 nm range [2]
  • pH Dependence: Absorption characteristics vary significantly with solution pH [3]
  • Solvent Effects: Different solvents produce distinct spectral profiles [3]

The UV-visible spectroscopic behavior of demeclocycline is influenced by several factors including molecular structure, solvent environment, and pH conditions. In aqueous solutions, the compound exhibits pH-dependent spectral changes due to ionization of functional groups, particularly the dimethylamino and hydroxyl substituents [3].

Analytical Applications:

  • Quality Control: Direct analysis of pharmaceutical preparations
  • Impurity Analysis: Detection and quantification of related substances
  • Stability Studies: Monitoring degradation products and kinetics

The photophysical properties of demeclocycline have been extensively studied using steady-state absorption and fluorescence techniques [3]. These investigations reveal complex excited-state behavior that differs between organic solvents and aqueous media, with water showing additional fast non-radiative deactivation processes [3].

Chromatographic Analysis Techniques

High-performance liquid chromatography (HPLC) represents the gold standard for demeclocycline analysis, offering superior selectivity, sensitivity, and the ability to separate the parent compound from related impurities and degradation products.

HPLC Method Development:
Several HPLC methods have been developed for demeclocycline analysis, each optimized for specific analytical requirements. A comprehensive method using a poly(styrene-divinylbenzene) copolymer stationary phase maintained at 60°C has been reported [4]. This method employs a complex mobile phase system comprising 2-methyl-2-propanol, potassium phosphate buffer (pH 9.0), tetrabutylammonium hydrogen sulphate, sodium edetate, and water in optimized proportions [4].

Chromatographic Conditions:

  • Column: Poly(styrene-divinylbenzene) copolymer [4]
  • Temperature: 60°C [4]
  • Flow Rate: 1 ml/min [4]
  • Detection: 254 nm [4]
  • Mobile Phase: Multi-component system with pH 9.0 [4]

Impurity Profiling:
The HPLC method is capable of separating demeclocycline from its major impurities, including 4-epidemeclocycline and demethyltetracycline [4]. Additional impurities such as 4-epidemethyltetracycline and 2-acetyl-2-decarboxamido-demeclocycline can also be detected and quantified [4].

Reversed-Phase Methods:
Alternative HPLC methods utilizing conventional C18 reversed-phase columns have been developed for routine analysis [5]. These methods typically employ gradient elution with acetonitrile-water mobile phases containing ion-pairing reagents and metal chelating agents such as EDTA [5].

Mass Spectrometry Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity for demeclocycline analysis, enabling quantification at trace levels in complex biological matrices.

Electrospray Ionization:
Demeclocycline is readily ionized using electrospray ionization (ESI) in positive ion mode, producing predominantly [M+H]⁺ molecular ion species [6] [7]. The compound shows excellent ESI response, with optimal ionization achieved using acidic mobile phase conditions containing formic acid or trifluoroacetic acid [7] [8].

Mass Spectrometric Parameters:

  • Molecular Ion: m/z 465.0 [M+H]⁺ [6] [7]
  • Primary Fragment: m/z 448.1 (loss of NH₃) [6] [7]
  • Ionization: Positive electrospray ionization [9] [10]
  • Matrix Effects: Minimal interference in biological samples [7]

Multiple Reaction Monitoring (MRM):
For quantitative analysis, MRM transitions are employed, typically monitoring the transition from the protonated molecular ion to characteristic fragment ions. The most commonly used transition for demeclocycline is m/z 465.0 → 448.1, which corresponds to the loss of ammonia from the molecular ion [6] [7].

Analytical Performance:
LC-MS/MS methods for demeclocycline demonstrate exceptional analytical performance:

  • Linear Range: 0.055-7.612 µg/mL in plasma [6] [7]
  • Precision: <14.83% relative standard deviation [7]
  • Recovery: >95% from biological matrices [7]
  • Sensitivity: Limit of quantification of 0.055 µg/mL [7]

Fragmentation Pathways:
The fragmentation behavior of demeclocycline under collision-induced dissociation follows patterns typical of tetracycline antibiotics [9] [10]. The primary fragmentation involves loss of functional groups such as ammonia, water, and methyl radicals, consistent with the structural features of the tetracycline framework [11].

Sample Preparation Methodologies

Effective sample preparation is crucial for successful demeclocycline analysis, particularly when dealing with complex biological matrices or pharmaceutical formulations containing multiple active ingredients.

Solid Phase Extraction (SPE):
SPE represents the most widely used sample preparation technique for demeclocycline analysis in biological samples [6] [7]. The method typically employs mixed-mode or reversed-phase sorbents capable of retaining tetracycline antibiotics while removing interfering matrix components [12].

SPE Protocol:

  • Sample Conditioning: Dilution with acidic aqueous solutions
  • Cartridge Preparation: Activation with methanol and water
  • Sample Loading: Application under controlled flow conditions
  • Washing: Removal of interferents with aqueous solutions
  • Elution: Recovery with organic solvents [7]

Extraction Performance:

  • Recovery: 95.5% for demeclocycline from plasma [7]
  • Matrix Effect: Minimal ion suppression/enhancement [7]
  • Precision: <5% relative standard deviation [7]
  • Stability: Samples stable for multiple freeze-thaw cycles [7]

Protein Precipitation:
For rapid sample processing in high-throughput applications, protein precipitation using organic solvents provides an alternative to SPE [13] [14]. This approach involves the addition of acetonitrile or methanol to biological samples, followed by centrifugation to remove precipitated proteins [15].

Precipitation Conditions:

  • Solvent: Acetonitrile or methanol (2:1 v/v ratio) [14]
  • Mixing: Vortex for 30 seconds [13]
  • Centrifugation: 10,000 rpm for 10 minutes [13]
  • Recovery: >90% for most tetracyclines [14]

Advanced Sample Preparation:
Novel sample preparation approaches include dispersive micro-solid-phase extraction (D-µ-SPE) using specialized sorbent materials such as polypyrrole-graphene oxide nanocomposites [16]. These methods offer environmental advantages through reduced solvent consumption while maintaining high extraction efficiency [16].

Green Chemistry Approaches:
Recent developments in sample preparation emphasize environmentally friendly methodologies, including:

  • Ionic Liquid-Based Extraction: Using 1-benzyl-3-methylimidazolium chloride for tetracycline enrichment [17]
  • Magnetic Solid Phase Extraction: Employing magnetite nanoparticles for selective extraction [18]
  • Bio-Metal Organic Frameworks: Utilizing vitamin B₃ as a green crosslinker [19]

Validation Requirements:
All sample preparation methods require comprehensive validation according to regulatory guidelines, including assessment of recovery, precision, accuracy, specificity, and stability [5]. The validation process ensures that the chosen methodology meets the intended analytical requirements while maintaining data integrity and regulatory compliance.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

464.0986433 g/mol

Monoisotopic Mass

464.0986433 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Wikipedia

Demeclocycline

Drug Warnings

... /Tetracyclines/ should not be given to pregnant patients; they should not be employed for treatment of common infections in children under the age of 8 yr; & unused supplies of these antibiotics should be discarded. /Tetracyclines/
Tetracyclines may aggravate uremia in patients with renal disease by inhibiting protein synthesis & provoking a catabolic effect. /Tetracyclines/
Tetracyclines are incompletely absorbed from the GI tract, such that high concns are reached in the bowel, & therefore the enteric flora is markedly altered. Many aerobic & anaerobic coliform microorganisms & gram-positive spore-forming bacteria are sensitive & may be suppressed markedly during long-term tetracycline regimens before resistant strains reappear. /Tetracyclines/
Because of the emergence of resistance, the tetracyclines are no longer indicated for infections caused by staphylococci, streptococci, or meningococci. /Tetracyclines/
For more Drug Warnings (Complete) data for DEMECLOCYCLINE (19 total), please visit the HSDB record page.

Biological Half Life

10-17 hours
IN PLASMA, IT IS PROTEIN-BOUND 41 TO 90%. ITS T/2 IS ABOUT 12 HR. /HCL/

Use Classification

Pharmaceuticals

Methods of Manufacturing

McCormick et al, J Am Chem Soc 79, 4561 (1957); US patent 2,878,289 (1959 to Am Cyanamid).
APPROPRIATE MUTANT STRAIN OF STREPTOMYCES AUREOFACIENS IS GROWN IN...LIQ NUTRIENT MEDIUM UNDER CONTROLLED CONDITIONS... HARVESTED BROTH IS ACIDIFIED & FILTERED, & ANTIBIOTIC IS ISOLATED FROM FILTRATE, EITHER BY SOLVENT EXTRACTION OR BY CHEM PPTN, & CONVERTED INTO THE HYDROCHLORIDE. /HCL/

General Manufacturing Information

Improved fermentation processes: Szumski; Goodman, Matrishin; Goodman, US patents 3,012,946 and 3,019,172; 3,050,446 (1961 and 1962 to Am Cyanamid); French patent 1,344,645 (1963 to Merck & Co); Neidleman, US patent 3,154,476 (1964 to Olin Mathieson).

Analytic Laboratory Methods

REVERSE PHASE HIGH SPEED LIQ CHROMATOGRAPHY PRESENTED FOR SEPARATION & DETECTION OF TETRACYCLINES. APPROACH IS SUPERIOR TO ION-EXCHANGE LIQ CHROMATOGRAPHY & SPECTROPHOTOMETRIC, CHEM & MICROBIOLOGICAL PROCEDURES CURRENTLY IN USE.
TLC METHOD DESCRIBED IN WHICH TETRACYCLINES ARE SEPARATED ON CELLULOSE LAYER DEVELOPED WITH AQ SOLN OF CERTAIN SALTS (MG, CA, BA & ZINC CHLORIDE). UV FLUORESCENCE OF SPOTS (WITHOUT FURTHER TREATMENT) USED FOR DIRECT PHOTOMETRIC DETECTION WITH GOOD ACCURACY.
Performance of Tet-Lux, a newly developed microbiological test for the detection of tetracycline residues in raw milk, based on tetracycline-controlled luminescence activation of the test bacteria, was evaluated in bovine milks with variable amounts of somatic cells, bacteria, fat, protein, & natural inhibitory compounds. The sensitivity of Tet-Lux was also compared to a commercially available tetracycline immunoassay (Snap, Idexx Laboratories Inc.) & to a microbial inhibition test (Delvotest SP, Gist-Brogades). There were slight differences in the luminescence signals between different milk samples, but no single factor could be pointed out to be responsible for them. There appeared to be a modest inverse relationship between luminescence & increasing fat & protein content. The amount of somatic cells, bacteria, & the natural inhibitors lysozyme & lactoferrin did not affect the luminescence response. The test fulfilled the sensitivity requirement specified by the European Union (max residue limit 100 ng/ml for tetracyclines). The Tet-Lux test was clearly more sensitive to all tetracyclines tested (oxytetracycline, tetracycline, chlortetracycline, doxycycline, demeclocycline, methacycline, minocycline) than Delvotest SP, & for 5 tetracyclines out of 7 more sensitive than Snap. The test provides a fast, simple, & robust microbial method for the qualitative detection of tetracycline residues in milk.

Clinical Laboratory Methods

SIMPLE & INEXPENSIVE FLUORIMETRIC METHOD FOR ANALYSIS OF MIXT OF TETRACYCLINES (INCL DEMETHYLCHLORTETRACYCLINE) IN PLASMA CONSISTS OF CONVERSION TO FLUORESCENT FORM & MEASUREMENT IN SPECTROFLUORIMETER.

Interactions

PRERENAL AZOTEMIA & DRUG TOXICITY MAY ARISE WHEN TETRACYCLINES ARE ADMIN TO PT WITH DECR RENAL FUNCTION. METHOXYFLURANE IS ASSOC WITH DOSE-RELATED IMPAIRMENT OF RENAL FUNCTION, SO POTENTIAL FOR TETRACYCLINE TOXICITY MAY BE INCR FOLLOWING...ANESTHESIA. ... ALL TETRACYCLINES EXCEPT DOXYCYCLINE MAY EXHIBIT SAME...TOXICITY.
SIMULTANEOUS ADMIN OF ALUMINUM, CALCIUM, OR MAGNESIUM IONS SIGNIFICANTLY DECR GI ABSORPTION OF TETRACYCLINE. ... /DEMECLOCYLINE HAS/ BEEN REPORTED TO INTERACT WITH ALUMINUM IONS & DAIRY PRODUCTS CONTAINING CALCIUM (EG, COTTAGE CHEESE & MILK).
BECAUSE METHOTREXATE BINDS TO PLASMA PROTEINS, IT CAN BE DISPLACED FROM ITS BINDING SITES & MADE AVAIL TO REACT WITH DIHYDROFOLATE REDUCTASE. THOSE COMPD THAT HAVE BEEN REPORTED TO DISPLACE METHOTREXATE INCL...TETRACYCLINES.
TETRACYCLINE MAY ANTAGONIZE BACTERICIDAL EFFECT OF PENICILLIN, BUT CLINICALLY SIGNIFICANT INTERACTION OCCURS ONLY IN SITUATIONS WHERE RAPID BACTERICIDAL EFFECT IS NECESSARY (EG, PNEUMOCOCCAL MENINGITIS). ... ALL TETRACYCLINES MAY BE EXPECTED TO INTERACT IN SIMILAR MANNER...
For more Interactions (Complete) data for DEMECLOCYCLINE (7 total), please visit the HSDB record page.

Stability Shelf Life

Raw milk samples collected from bulk milk tankers may be screened for the presence of tetracycline antibiotics using rapid screening tests. If tetracycline residues are detected, the milk may be shipped to a laboratory for high-pressure liquid chromatography (HPLC) analysis. Because the milk may be shipped on ice blocks, it is important to know whether tetracycline residues are stable at that temperature and for how long. Control raw milk samples fortified with 50 ppb each chlortetracycline, demeclocycline, methacycline hydrochloride, minocycline, oxytetracycline, and tetracycline were incubated at 4 degrees C or 25 degrees C, then analyzed using a metal chelate affinity chromatography extraction and HPLC. No loss of tetracycline was observed after 48 h of storage at 4 degrees C or 24 h at 25 degrees C. Losses ranging from 4 to 13% and 0 to 18% were noted after 72 h at 4 degrees C and 48 h at 25 degrees C, respectively.
Film-coated tablets containing erythromycin ethylsuccinate and demeclocycline hydrochloride were prepared, and the stability of the preparation was investigated following storage for up to 2 yr in temperatures ranging from 20DG to 55DGC. Between 20DG and 37DGC, the tablets retain their disintegration time, hardness, and dissolution time within acceptble limits specified by the pharmacopeia. When stored at 55DGC for a month, a slight variation (darkening) in color was observed, an increase in disintegration time to 60 min compared to 11 min at 25DGC and a significant loss (40%) in the content of antibiotic.
The photodegradation of demeclocycline hydrochloride in buffer solutions was studied in the absence and presence of some potential photostabilizers under the influence of fluorescent light. Photolysis of drug solutions followed first order kinetics. The drug was more stable in acidic pH. Ionic strength of the buffer did not affect photolysis. Reduced glutathione was the most effective photostabilizer. An increase in glutathione concentration decreased the photodegradation rate, but this decrease was not significant above 20 mcg/ml glutathione. Photodegradation was lowest at pH 4.5 citrate buffer. A mixture of 50% propylene glycol or 50% polyethylene glycol 400 (PEG 400) in phosphate buffer did not have a photostabilizing effect. Aluminum foil-covered glass vials provided greater photoprotection than did clear glass or amber glass vials.

Dates

Last modified: 08-15-2023
De Troyer A, Demanet JC: Correction of antidiuresis by demeclocycline. N Engl J Med. 1975 Oct 30;293(18):915-8. [PMID:170519]

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